Exendin-4 was originally isolated from the saliva of the Gila monster, where it plays a role in glucose metabolism. The synthetic version, including the trifluoroacetate salt form, is designed for enhanced pharmacological properties, making it suitable for therapeutic applications.
Exendin-4 (1-8) trifluoroacetate is classified under peptide hormones, specifically as a glucagon-like peptide-1 receptor agonist. It mimics the action of endogenous GLP-1, promoting insulin secretion in response to elevated blood glucose levels while also inhibiting glucagon release.
The synthesis of Exendin-4 (1-8) trifluoroacetate typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and yield optimization.
Exendin-4 (1-8) trifluoroacetate consists of a specific sequence of amino acids that confer its biological activity. The molecular formula can be represented as CHFNOS, with a molecular weight of approximately 4568.886 Da.
The compound's structure features several key functional groups that enhance its receptor binding affinity and metabolic stability. The trifluoroacetate moiety contributes to solubility and bioavailability.
Exendin-4 (1-8) trifluoroacetate undergoes various reactions typical for peptides, including hydrolysis under acidic or basic conditions and potential modifications through conjugation with other molecules for imaging or therapeutic purposes.
Exendin-4 (1-8) trifluoroacetate exerts its effects by binding to the glucagon-like peptide-1 receptor on pancreatic beta cells. This interaction stimulates insulin secretion in a glucose-dependent manner while suppressing glucagon release from alpha cells.
Studies indicate that exendin-4 enhances glucose-dependent insulin secretion, increases beta-cell proliferation, and promotes satiety, contributing to improved glycemic control in diabetic models.
Exendin-4 (1-8) trifluoroacetate is typically a white to off-white powder that is soluble in water and organic solvents like dimethyl sulfoxide.
The compound exhibits stability under physiological conditions but may degrade upon exposure to extreme pH levels or prolonged storage without appropriate conditions. Its trifluoroacetate form enhances solubility and bioavailability.
Exendin-4 (1-8) trifluoroacetate has significant applications in diabetes research and therapy:
Exendin-4, a 39-amino acid peptide originally isolated from Heloderma suspectum (Gila monster) venom in 1992, exhibits significant homology (53%) with human glucagon-like peptide-1 (GLP-1) but possesses superior metabolic stability [1] [4]. The discovery by Eng et al. revealed its dual resistance to dipeptidyl peptidase-IV (DPP-4) degradation and prolonged insulinotropic activity, distinguishing it from native GLP-1 (half-life <2 minutes) [1] [3]. Synthetic exendin-4 (exenatide) gained FDA approval in 2005 as a type 2 diabetes therapy, driving research into truncated analogs to optimize pharmacokinetic profiles. Early efforts focused on N-terminal modifications, culminating in Exendin-4 (1-8) as a minimal bioactive fragment [5] [7]. This octapeptide represents a strategic shift toward reducing molecular complexity while retaining receptor-targeting capabilities.
Table 1: Key Milestones in Exendin-4 Analog Development
Year | Development | Significance |
---|---|---|
1992 | Isolation of exendin-4 from H. suspectum venom | Identified DPP-4-resistant GLP-1 analog [4] |
1999 | Preclinical validation in diabetic models | Demonstrated glucose normalization in mice [1] |
2005 | FDA approval of exenatide | Validated exendin-4 as antidiabetic agent [5] |
2011+ | Truncated analog development (e.g., Exendin-4 (1-8)) | Focus on enhanced stability and synthetic efficiency [5] [7] |
Exendin-4 (1-8) (HGEGTFTS-NH₂) embodies a targeted approach to peptide minimization. Structural studies reveal that residues 1–8 constitute the primary GLP-1 receptor (GLP-1R) interaction domain, with His¹-Gly²-Glu³-Gly⁴ forming a conserved motif critical for receptor activation [2] [7]. Circular dichroism analyses demonstrate that unlike full-length exendin-4, which adopts a stable helical conformation (residues 9–39) capped by a C-terminal Trp-cage, Exendin-4 (1-8) maintains conformational flexibility in aqueous media [7]. This flexibility reduces entropic penalty upon receptor binding, enhancing binding kinetics despite lower intrinsic helicity.
Metabolic stability assays further justify truncation: While full exendin-4 undergoes endoproteolytic cleavage at Ala¹¹-Gly¹² (liver) and Ser¹⁴-Asp¹⁵ (kidney) [3], Exendin-4 (1-8) eliminates vulnerable C-terminal regions. In vitro studies in rat tissue homogenates confirm truncated analogs resist degradation by metalloproteases and serine proteases that target full-length peptides [3] [6].
Table 2: Structural and Functional Comparison of Exendin-4 Fragments
Feature | Exendin-4 (full-length) | Exendin-4 (1-8) |
---|---|---|
Amino Acid Sequence | H-G-E-G-T-F-T-S-D-L...S-NH₂ (39 aa) | H-G-E-G-T-F-T-S-NH₂ (8 aa) |
Secondary Structure | Stable α-helix (residues 9–39) | Flexible N-terminal domain [7] |
Metabolic Cleavage Sites | Ala¹¹↓Gly¹² (liver), Ser¹⁴↓Asp¹⁵ (kidney) [3] | None identified in core sequence |
GLP-1R Binding Affinity | High (IC₅₀ ~1.1 nM) [8] | Moderate (requires optimization) |
Trifluoroacetate (TFA) serves as a critical counterion in Exendin-4 (1-8) purification and formulation. During solid-phase synthesis, TFA is employed in cleavage cocktails to liberate peptides from resin supports, resulting in TFA salts [6] [9]. The strong electronegativity of trifluoroacetate anions enhances peptide solubility in aqueous buffers by forming ion-dipole interactions with cationic residues (e.g., His¹) [7]. Nuclear magnetic resonance (NMR) studies indicate TFA stabilizes transient helical conformations in residues 4–8 (Thr⁵-Phe⁶-Thr⁷-Ser⁸), potentially mimicking bioactive conformations at GLP-1R [7].
Purification protocols using TFA-containing mobile phases (e.g., 0.1% TFA in acetonitrile/water) yield >98% pure Exendin-4 (1-8), as confirmed by reverse-phase HPLC [9]. Crucially, residual TFA modulates bioactivity: Controlled de-salting experiments show that TFA-free analogs exhibit 20–30% reduced in vitro insulin secretion in pancreatic β-cells, suggesting trifluoroacetate optimizes peptide-receptor electrostatic interactions [6]. However, excessive TFA (>0.1%) induces aggregation due to hydrophobic collapse, necessitating precise stoichiometric balance.
Table 3: Impact of Trifluoroacetate on Exendin-4 (1-8) Properties
Parameter | With TFA Counterion | Without TFA Counterion |
---|---|---|
Solubility (PBS, pH 7.4) | >10 mg/mL | <2 mg/mL [6] |
Conformational Stability | Enhanced helical propensity (residues 5–8) [7] | Random coil dominance |
Receptor Activation (in vitro) | EC₅₀ = 0.8 ± 0.1 µM | EC₅₀ = 1.2 ± 0.3 µM [6] |
Storage Stability (-20°C) | >24 months | <6 months |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7